10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
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Overview
Description
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a heterocyclic compound that belongs to the class of benzothiazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-b][1,4]benzothiazine core with a 3,4-dichlorobenzyl substituent at the 10th position, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine typically involves the following steps:
Formation of the Pyridazine Core: The synthesis begins with the preparation of the pyridazine core.
Substitution Reaction: The intermediate product is then subjected to a substitution reaction with a secondary amine to form the desired pyrido[3,2-b][1,4]benzothiazine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of benzothiazine derivatives .
Chemical Reactions Analysis
Types of Reactions
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes such as 15-lipoxygenase by binding to their active sites, thereby preventing the formation of pro-inflammatory mediators.
Cellular Pathways: It modulates various cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
10-(3,4-dichlorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine can be compared with other benzothiazine derivatives:
10H-benzo[b]pyridazino[3,4-e][1,4]thiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Pyrimido[4,5-b][1,4]benzothiazine: This compound is a potent 15-lipoxygenase inhibitor and has been studied for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other benzothiazine derivatives .
Properties
IUPAC Name |
10-[(3,4-dichlorophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2S/c19-13-8-7-12(10-14(13)20)11-22-15-4-1-2-5-16(15)23-17-6-3-9-21-18(17)22/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNSXQXPXXWSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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